2-Iodo-3,4-dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8INO2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2-iodo-3,4-dimethoxypyridine |
InChI |
InChI=1S/C7H8INO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
InChI Key |
KRWHFQICWCRBQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)I)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 3,4 Dimethoxypyridine
Advanced Synthetic Protocols and Green Chemistry Considerations for 2-Iodo-3,4-dimethoxypyridine
The synthesis of halogenated pyridines, including the target compound this compound, is increasingly guided by the principles of green chemistry and the adoption of advanced manufacturing technologies. While specific literature detailing these advanced protocols exclusively for this compound is limited, a comprehensive understanding can be derived from modern synthetic strategies applied to analogous pyridine (B92270) and heterocyclic systems. These approaches prioritize sustainability, efficiency, and safety by focusing on catalyst innovation, reaction optimization, and the implementation of continuous manufacturing processes. The probable synthetic route involves the direct electrophilic iodination of a 3,4-dimethoxypyridine (B108619) precursor.
Catalyst Development for Sustainable Production
The move towards sustainable chemical production has driven significant research into developing environmentally benign catalytic systems for halogenation reactions. For the iodination of pyridines, this involves a shift away from stoichiometric and often toxic reagents toward catalytic, atom-economical, and recyclable alternatives.
Key developments in sustainable catalyst systems applicable to pyridine iodination include:
Metal-Free Catalytic Systems : A prominent green strategy is the use of molecular iodine (I₂) in catalytic amounts, activated by a green oxidant. nih.govnih.govorganic-chemistry.orgrsc.org Oxidants such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide generate the reactive electrophilic iodine species in situ, with water or alcohols as benign byproducts. acs.orgnih.govmdpi.com This approach avoids the use of heavy metal oxidants or harsh acidic conditions. nih.gov
Organocatalysis : Simple organic molecules can serve as effective catalysts. For instance, 4-(dimethylamino)pyridine (DMAP) has proven to be a more efficient catalyst than pyridine for the α-iodination of certain carbonyl compounds in aqueous media, demonstrating the potential of nucleophilic catalysts in these transformations. thieme-connect.com
Silver-Based Catalysts : While effective, catalysts like silver nitrate (B79036) (AgNO₃) or silver trifluoroacetate (B77799) (AgTFA) are now viewed through a green chemistry lens. nih.govresearchgate.net Although they can promote iodination with high efficiency, the generation of silver waste presents an environmental concern, prompting research into minimizing catalyst loading and recycling. nih.gov
Palladium Catalysis : For certain substrates, palladium(II) catalysts have been used for diastereoselective C-H iodination, representing a highly selective but often costly approach. mdpi.com
The table below summarizes various catalytic systems used in the iodination of pyridines and related heterocycles, with a focus on their green chemistry attributes.
| Catalytic System | Substrate Class | Key Advantages | Sustainability Considerations | Reference |
|---|---|---|---|---|
| I₂ / TBHP | Imidazo[1,2-a]pyridines | Metal-free, uses a green oxidant, high efficiency. | TBHP is an organic peroxide requiring careful handling. | acs.orgnih.gov |
| I₂ / H₂O₂ | Aromatic Compounds | Uses a very clean oxidant (byproduct is water), cost-effective. | May require acid co-catalyst for activation. | researchgate.net |
| I₂ / AgNO₃ | Pyrimidines | High yields, solvent-free (mechanochemistry) options. | Generates silver salt waste. | nih.gov |
| DMAP | α,β-Unsaturated Carbonyls | Metal-free organocatalyst, effective in aqueous media. | Requires base (e.g., K₂CO₃) to neutralize HI byproduct. | thieme-connect.com |
| Pd(II) Salts | Substituted Oxazolines | High diastereoselectivity in C-H iodination. | Cost and toxicity of palladium, requires ligand. | mdpi.com |
Optimized Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing environmental impact. For the synthesis of this compound, this involves careful selection of reagents, solvents, and energy sources.
Modern optimization strategies include:
Ultrasound-Assisted Synthesis : The application of ultrasonic irradiation is a green intensification technique that can dramatically improve reaction outcomes. acs.orgnih.gov The acoustic cavitation effect enhances mass transfer and can lead to significantly shorter reaction times, milder conditions, and higher yields compared to conventional heating. nih.gov For example, the iodination of imidazo[1,2-a]pyridines using an I₂/TBHP system saw the yield increase to 86% in just 30 minutes under ultrasound, a significant improvement over silent conditions. acs.orgnih.gov
Green Solvents : Replacing hazardous organic solvents is a cornerstone of green chemistry. Water and ethanol (B145695) are preferred solvents for modern iodination reactions. acs.org Reactions can be performed "on-water," where the immiscibility of reactants can sometimes accelerate the process. nih.gov In other cases, surfactants like sodium dodecyl sulphate (SDS) are used to form micelles in water, creating a microenvironment that enhances reaction rates. nih.gov
Reagent Stoichiometry : Fine-tuning the molar ratios of the iodine source and oxidant is critical. Optimization studies often reveal that a sub-stoichiometric amount of molecular iodine can be sufficient when paired with an efficient oxidant, improving the atom economy of the process. acs.org
The following interactive table presents examples of optimized conditions for the iodination of various heterocyclic compounds, which can inform the development of a protocol for this compound.
| Substrate | Iodine Source / Catalyst | Oxidant | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | I₂ (0.12 mmol) | TBHP (0.40 mmol) | Ethanol | Ultrasound (40 kHz), 0.5 h | 86% | acs.orgnih.gov |
| 2-Aminopyridine derivative | I₂ (30 mol%) | - | Water | Stirring, 24 h, RT | Moderate | nih.gov |
| Uracil | I₂ (1.2 equiv) | AgNO₃ (0.5 equiv) | Solvent-free | Grinding, 30 min, RT | 63% | nih.gov |
| Cyclohex-2-enone | I₂ (1.2 equiv) | DMAP (1.0 equiv) | H₂O-THF (1:1) | Stirring, 15 min, RT | >98% | thieme-connect.com |
| 2,6-Dimethoxypyridine | I₂ (1.3 equiv) | Silver Acetate (1.3 equiv) | MeCN | Not specified | High Yield | d-nb.infoacs.org |
Continuous Flow Chemistry and Advanced Purification Techniques
Continuous flow chemistry is a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control, making it ideal for the industrial production of intermediates like this compound. evitachem.cominnovation.ca
Advantages of Continuous Flow Synthesis: Flow reactors, which use narrow-diameter tubing, offer a high surface-area-to-volume ratio, enabling superior control over reaction parameters like temperature, pressure, and mixing. innovation.ca This is particularly beneficial for potentially exothermic iodination reactions. The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. innovation.ca This technology allows for seamless scaling from laboratory discovery to industrial production and facilitates automation. beilstein-journals.org
Advanced Purification Techniques: A key advantage of flow chemistry is the ability to integrate "inline" purification steps, creating a telescoped process that avoids the isolation of intermediates. beilstein-journals.org This improves efficiency and reduces waste.
Continuous Liquid-Liquid Extraction : Following the reaction, the product stream can be directly mixed with an immiscible solvent to perform an extraction, removing impurities or byproducts. Specialized devices like multi-jet oscillating disc reactors have been used for this purpose in iodination workups. beilstein-journals.org
Solid-Phase Scavenging : The product stream can be passed through a column (a packed-bed reactor) containing a scavenger resin. These resins are functionalized to selectively bind and remove excess reagents, catalysts, or byproducts, allowing a purified product stream to elute.
Inline Crystallization : For solid products, a continuous crystallization unit can be integrated. By introducing an anti-solvent or changing the temperature of the product stream, the desired compound can be precipitated and collected, often with high purity. beilstein-journals.org
The table below contrasts traditional batch processing with continuous flow for the synthesis of halogenated pyridines.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal reactor volumes. innovation.ca |
| Heat Transfer | Inefficient, potential for thermal runaways. | Excellent heat transfer and precise temperature control. innovation.ca |
| Scalability | Difficult, often requires re-optimization ("scale-up issues"). | Straightforward by running the process for a longer time. beilstein-journals.org |
| Process Control | Limited control over mixing and concentration gradients. | Precise control over reaction time, stoichiometry, and mixing. evitachem.com |
| Purification | Separate, offline workup steps. | Can be integrated inline for a continuous process. beilstein-journals.org |
Reactivity and Transformations of 2 Iodo 3,4 Dimethoxypyridine
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C-2 position of the 2-Iodo-3,4-dimethoxypyridine core. The electron-deficient nature of the pyridine (B92270) ring, combined with the reactive C-I bond, facilitates a range of transformations, enabling the introduction of diverse functional groups.
Among the various transition metals, palladium holds a preeminent position in catalyzing cross-coupling reactions involving aryl and heteroaryl halides. Palladium-catalyzed reactions offer a versatile and efficient platform for the functionalization of this compound, demonstrating high functional group tolerance and often proceeding under mild conditions. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. yonedalabs.com This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or boronic ester, with a halide. libretexts.org In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position. The reaction is valued for the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions. libretexts.org A typical Suzuki-Miyaura reaction requires a palladium precursor, a ligand, a base, and a suitable solvent. yonedalabs.com The choice of these components is crucial for achieving high yields and can be tailored to the specific substrates being coupled. arkat-usa.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodopyridines
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Tri-tert-butylphosphine | KF | Dioxane | 110 °C | Good to Excellent | nih.gov |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 120 °C (Microwave) | High | arkat-usa.org |
| Na₂PdCl₄ | sSPhos | K₂CO₃ | Water/Acetonitrile | 37 °C | Good to Excellent | frontiersin.org |
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, utilizing organotin compounds (organostannanes) as the coupling partners. wikipedia.org These tin reagents are notable for their stability to air and moisture, and a vast number of them are commercially available or readily synthesized. wikipedia.org The reaction of this compound with an organostannane, such as an aryltributylstannane, vinyltributylstannane, or alkynyltributylstannane, provides access to a wide range of substituted pyridine derivatives. The reaction mechanism follows the characteristic palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite the toxicity of organotin compounds, the Stille reaction remains a valuable tool due to its broad substrate scope and functional group tolerance. wikipedia.org
Table 2: General Conditions for Stille Coupling of Aryl Halides
| Catalyst / Precursor | Ligand | Additive | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | None | Toluene, Dioxane, THF | 80-120 °C | wikipedia.orgrsc.org |
| PdCl₂(PPh₃)₂ | PPh₃ (as part of catalyst) | None | DMF, NMP | 80-110 °C | wikipedia.org |
The Negishi coupling provides a versatile and highly effective method for forming C-C bonds by reacting organic halides with organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is renowned for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the functionalization of this compound, an organozinc reagent (R-ZnX) would be used to introduce the 'R' group. The preparation of stable 2-pyridylzinc reagents has been developed, making them reliable nucleophiles in cross-coupling processes that can often proceed at room temperature. nih.gov These organozinc reagents exhibit excellent functional group compatibility, tolerating ketones, esters, and free N-H groups. nih.gov
Table 3: Typical Conditions for Negishi Coupling of (Hetero)aryl Halides
| Catalyst / Precursor | Ligand | Organometallic Reagent | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | Aryl-Zn-Cl | THF, Dioxane | Room Temp to 60 °C | wikipedia.orgnih.gov |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | Aryl-Zn-Br | THF | Room Temp to 65 °C | wikipedia.org |
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, involving the reaction of an aryl or vinyl halide with a terminal alkyne. nih.govorganic-chemistry.org This transformation is crucial for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction of this compound with a terminal alkyne would yield the corresponding 2-alkynyl-3,4-dimethoxypyridine. The classic Sonogashira reaction is performed with a palladium catalyst, a copper(I) cocatalyst (typically a copper halide), and an amine base, such as diethylamine (B46881) or triethylamine, which also often serves as the solvent. organic-chemistry.orglibretexts.org Copper-free variations have also been developed to circumvent issues associated with the copper cocatalyst. libretexts.org
Table 4: Common Catalytic Systems for Sonogashira Coupling
| Catalyst / Precursor | Co-catalyst | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N, piperidine | THF, DMF | Room Temp to 100 °C | organic-chemistry.orglibretexts.org |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene, Toluene | Room Temp to 80 °C | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a primary method for synthesizing aryl amines from aryl halides. mychemblog.comorganic-chemistry.org Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base allows for the direct formation of a C-N bond at the 2-position. The development of various generations of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides, often under milder conditions. wikipedia.org
Table 5: Key Components for Buchwald-Hartwig Amination
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP, DPPF | NaOt-Bu, LiHMDS | Toluene, Dioxane | 70-110 °C | wikipedia.orgmychemblog.com |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | Room Temp to 110 °C | mychemblog.com |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classic and effective alternative to palladium-catalyzed methods for the formation of C-O and C-N bonds. quora.com
The Ullmann condensation, or Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol (B47542), or amine. quora.comorganic-chemistry.org This reaction is particularly useful for the synthesis of diaryl ethers and N-aryl amines. For this compound, an Ullmann-type coupling with a phenol would yield a 2-aryloxy-3,4-dimethoxypyridine derivative. A study on the regioselective Ullmann reaction of 2,x-dihalopyridines with phenols demonstrated that 2-aryloxypyridines can be obtained in good to high yields using a CuI/TMEDA catalytic system. nih.gov
Illustrative Ullmann-Type O-Arylation
| Aryl Halide | Nucleophile | Catalyst System | Product |
| This compound | Phenol (ArOH) | CuI / Ligand | 2-Aryloxy-3,4-dimethoxypyridine |
Copper-catalyzed amination of 2-halopyridines is a well-established method for the formation of C-N bonds. researchgate.net Studies have shown that 2-iodopyridines are considerably more reactive than their bromo-analogues in these reactions. researchgate.net The choice of ligand is crucial for the efficiency of the transformation, with various ligands being effective depending on the specific substrates. organic-chemistry.org For instance, the amination of 2-iodopyridine (B156620) with various amines has been successfully achieved using copper(I) iodide as the catalyst. researchgate.net
Representative Copper-Catalyzed Amination
| Aryl Halide | Amine | Catalyst | Ligand | Product |
| This compound | R¹R²NH | CuI | e.g., Ethylene glycol | 2-(R¹R²N)-3,4-dimethoxypyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. quora.comstackexchange.comquimicaorganica.org
Mechanisms and Regioselectivity at the Iodine Position
The SNAr reaction on a pyridine ring proceeds via an addition-elimination mechanism. quimicaorganica.org A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This intermediate is resonance-stabilized. The stability of this intermediate is key to the feasibility of the reaction. stackexchange.com
For pyridine derivatives, nucleophilic attack is favored at the C2 and C4 positions because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. quora.comstackexchange.com Attack at the C3 position does not allow for this resonance stabilization involving the nitrogen atom, making it a much less favorable pathway. stackexchange.com In this compound, the iodine atom is at the activated C2 position, making it the primary site for nucleophilic attack.
Mechanism of SNAr at the C2 Position of a Pyridine Ring
Displacement of Methoxy (B1213986) Groups
While the iodo group at the C2 position is the most likely leaving group in SNAr reactions, under certain conditions, the methoxy groups could also potentially be displaced. However, the methoxy group is generally a poorer leaving group than iodide. Nucleophilic displacement of methoxy groups on aromatic rings typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups that further activate the ring.
In the context of this compound, the primary SNAr reaction is expected to occur at the C2 position, displacing the iodide. Displacement of the methoxy groups would be a secondary and less favorable process. For instance, in a related system, the nucleophilic displacement of a trimethylammonium group on a bipyridine was shown to be much faster than the displacement of a methoxy group. nih.gov This suggests that the C-O bond of the methoxy group is more resilient to nucleophilic attack compared to the C-I bond.
Electrophilic Aromatic Substitution Reactions
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by a complex interplay of the inherent electronic properties of the pyridine ring and the directing effects of its three substituents: one iodo group and two methoxy groups.
The pyridine ring itself is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles compared to benzene. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta (C3, C5) positions the least deactivated and generally preferred sites for electrophilic attack.
The substituents on the this compound ring modify this inherent reactivity pattern:
Methoxy Groups (-OCH₃): Located at the C3 and C4 positions, the methoxy groups are strong activating substituents. They exert a powerful electron-donating effect through resonance, where the oxygen's lone pairs delocalize into the aromatic system. This effect increases the electron density of the ring, counteracting the deactivating nature of the pyridine nitrogen and making the molecule more susceptible to electrophilic attack than unsubstituted pyridine. Methoxy groups are ortho- and para-directors.
Iodo Group (-I): The iodine atom at the C2 position is a deactivating substituent. Halogens are electronegative and withdraw electron density from the ring inductively. However, like other halogens, iodine possesses lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions.
When considering the combined influence of these factors on this compound, the C5 position emerges as the most probable site for electrophilic substitution. The directing effects of the substituents converge on this position: the C3-methoxy group directs para to C5, and the C4-methoxy group directs ortho to C5. The powerful activating nature of the two methoxy groups strongly favors substitution at this electronically enriched site. The C6 position is a secondary possibility, influenced by the para-directing effect of the C2-iodo group, but it is electronically less favored than C5.
Table 1: Summary of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Positions |
|---|---|---|---|---|
| Pyridine N | 1 | Inductive: Withdrawing | Meta-directing (deactivates 2,4,6) | C3, C5 |
Functional Group Interconversions of the Pyridine Core and Substituents
The iodo group at the C2 position of this compound is a versatile functional handle that can undergo both reduction and oxidation to yield a variety of other compounds.
Reduction: The carbon-iodine bond can be cleaved through reductive processes, effectively replacing the iodine atom with a hydrogen atom to yield 3,4-dimethoxypyridine (B108619). This transformation, known as hydrodeiodination, can be accomplished using various methods. Visible-light-driven photocatalysis provides an efficient and environmentally friendly route, proceeding through the generation of a highly reactive aryl radical intermediate. semanticscholar.org Other established methods include catalytic hydrogenation or the use of reducing agents like sodium hydride. researchgate.netreddit.com
Oxidation: The iodine atom in aryl iodides can be oxidized from the +1 state to higher oxidation states, forming hypervalent iodine compounds. researchgate.net Treatment of this compound with suitable oxidizing agents can yield stable iodine(III) species (λ³-iodanes), such as 2-(diacetoxyiodo)-3,4-dimethoxypyridine. Common oxidants for this transformation include sodium perborate, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid. nih.govmdma.ch These hypervalent iodine reagents are valuable synthetic intermediates, acting as excellent electrophiles and leaving groups in a wide range of coupling and functionalization reactions. researchgate.netelsevierpure.com
Table 2: Representative Transformations of the Iodo Group
| Transformation | Reagents / Conditions | Product |
|---|---|---|
| Reduction | Visible light, photocatalyst, H-donor | 3,4-Dimethoxypyridine |
| Oxidation | m-CPBA, Acetic Acid | 2-(Diacetoxyiodo)-3,4-dimethoxypyridine |
The two methoxy groups at the C3 and C4 positions can be chemically modified, most commonly through cleavage of the methyl-oxygen bond in a process known as demethylation. This reaction converts the methoxy groups into hydroxyl groups, yielding 2-iodo-3,4-dihydroxypyridine.
A widely used and effective reagent for the cleavage of aryl methyl ethers is the Lewis acid boron tribromide (BBr₃). nih.govelsevierpure.com The reaction typically proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net This method is robust and has been successfully applied to aryl iodides without causing cleavage of the carbon-iodine bond. thieme-connect.com Typically, one equivalent of BBr₃ is required for each methoxy group to be cleaved. thieme-connect.com Another approach involves the use of L-selectride, which has been shown to chemoselectively demethylate methoxypyridine derivatives.
Table 3: Demethylation of Methoxy Groups
| Transformation | Reagents / Conditions | Product |
|---|---|---|
| Demethylation | Boron tribromide (BBr₃) followed by aqueous workup | 2-Iodo-3,4-dihydroxypyridine |
Chemo- and Regioselectivity in Complex Reaction Systems
In complex reaction systems, the chemo- and regioselectivity of reactions involving this compound are dictated by the combined steric and electronic properties of the substituents and the pyridine ring.
Electronic Influences: As discussed in section 3.3.1, the electronic landscape of the molecule is dominated by the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen and iodo group. The resonance donation from the methoxy groups at C3 and C4 creates a region of high electron density at the C5 position. This makes C5 the primary target for electrophilic attack. Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrogen atom and the iodo group makes the C2 and C6 positions susceptible to attack, provided a suitable leaving group is present.
Steric Influences: The physical bulk of the substituents plays a crucial role in determining the accessibility of different reaction sites. The iodo group at C2 is relatively large and, together with the adjacent methoxy group at C3, creates significant steric hindrance. This steric crowding can impede the approach of reagents to the C2 and C3 positions, as well as to the pyridine nitrogen. Consequently, reactions that might be electronically feasible at these positions may be sterically disfavored. The strong regioselectivity for electrophilic attack at C5 is therefore reinforced by the fact that it is a sterically accessible position, remote from the bulky iodo and C3-methoxy groups. This synergy between electronic activation and steric accessibility is a key determinant of the molecule's reactivity.
Directing Group Effects and Ortho-Metalation Strategies
The reactivity and transformation of this compound are significantly influenced by the electronic and steric interplay of its substituents. The pyridine nitrogen, the two methoxy groups, and the iodo atom each exert distinct directing effects that govern the regioselectivity of metalation reactions. These effects are crucial for devising synthetic strategies that enable the selective functionalization of the pyridine ring.
In the context of Directed ortho-Metalation (DoM), a powerful tool for C-H functionalization, the substituents on the pyridine ring can direct deprotonation to a specific adjacent position through coordination with an organolithium reagent. wikipedia.org Methoxy groups are well-established as effective Directed Metalation Groups (DMGs). unblog.fr However, the presence of an iodine atom introduces a competing pathway: halogen-metal exchange, a reaction that is often kinetically favored over deprotonation. wikipedia.orgharvard.edu
The strategic choice of reagents and reaction conditions allows for the selective generation of either a C-5 lithiated species via deprotonation or a C-2 lithiated species via halogen-metal exchange, providing two distinct avenues for introducing a wide range of electrophiles.
Directing Group Influence on Regioselectivity
The regiochemical outcome of the metalation of this compound is determined by the cumulative influence of its substituents. The pyridine nitrogen generally deactivates the ring towards electrophilic attack but can coordinate with lithium reagents. clockss.orgstackexchange.com The methoxy and iodo groups have more pronounced effects in metalation reactions.
| Substituent | Position | Type of Effect | Directing Influence on Metalation |
| Pyridine Nitrogen | 1 | Inductive (-I), Resonance (-M) | Deactivates ring; lone pair can coordinate Li |
| Iodo | 2 | Inductive (-I), Weak Resonance (+M) | Prone to rapid halogen-metal exchange |
| Methoxy | 3 | Inductive (-I), Strong Resonance (+M) | Directs ortho-metalation to C-2 and C-4 |
| Methoxy | 4 | Inductive (-I), Strong Resonance (+M) | Directs ortho-metalation to C-3 and C-5 |
In this compound, the C-2, C-3, and C-4 positions are already substituted. Therefore, the directing effects of the methoxy groups are primarily focused on the C-5 position. The 4-methoxy group is positioned to strongly direct metalation to the ortho C-5 position. The 3-methoxy group is meta to the C-5 proton and thus exerts a weaker influence on its acidity. The most significant competition to C-5 deprotonation arises from the potential for halogen-metal exchange at the C-2 iodo-substituent. wikipedia.orgprinceton.edu
Ortho-Metalation and Halogen-Metal Exchange Strategies
Two primary metalation strategies can be envisioned for the selective functionalization of this compound: C-H deprotonation at the C-5 position and halogen-metal exchange at the C-2 position. The choice between these pathways is highly dependent on the base used and the reaction conditions.
Strategy 1: Directed ortho-Metalation (Deprotonation at C-5)
To achieve selective deprotonation at the C-5 position, it is necessary to employ conditions that favor C-H activation over halogen-metal exchange. This is typically accomplished by using sterically hindered, non-nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C). clockss.orguwindsor.ca These bases are less likely to initiate the nucleophilic attack on the iodine atom required for exchange. The 4-methoxy group acts as the primary directing group, coordinating the lithium amide and facilitating the removal of the adjacent C-5 proton. Quenching the resulting 5-lithio-2-iodo-3,4-dimethoxypyridine intermediate with an electrophile introduces a new substituent at the C-5 position.
Strategy 2: Halogen-Metal Exchange (Lithiation at C-2)
The reaction of this compound with alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is expected to proceed predominantly via halogen-metal exchange. wikipedia.org This process is exceptionally rapid for iodoarenes and typically occurs much faster than deprotonation of an aromatic C-H bond. harvard.edu The exchange reaction converts the C-I bond into a C-Li bond, generating a 2-lithio-3,4-dimethoxypyridine intermediate. This organolithium species can then be trapped with various electrophiles to install a functional group at the C-2 position, displacing the original iodine atom. This method provides a reliable entry to 2-substituted 3,4-dimethoxypyridines.
The following table summarizes the two distinct metalation strategies:
| Strategy | Position | Reagent | Intermediate | Product (after E+ quench) |
| Directed ortho-Metalation | C-5 | LDA or LTMP, -78 °C | 5-Lithio-2-iodo-3,4-dimethoxypyridine | 2-Iodo-3,4-dimethoxy-5-E-pyridine |
| Halogen-Metal Exchange | C-2 | n-BuLi or t-BuLi, -78 °C | 2-Lithio-3,4-dimethoxypyridine | 2-E-3,4-dimethoxypyridine |
This compound: A Versatile Intermediate in Complex Chemical Synthesis
The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials. Within this class of compounds, halo-pyridines serve as exceptionally useful building blocks due to their reactivity in a multitude of cross-coupling reactions. This compound, in particular, represents a highly functionalized and reactive intermediate. Its unique arrangement of a sterically accessible iodine atom, activating methoxy groups, and the inherent nucleophilic nitrogen of the pyridine ring makes it a valuable precursor for the synthesis of intricate molecular structures. This article explores the specific applications of this compound as a synthetic intermediate in the creation of complex molecules, focusing on its role in natural product synthesis and its potential as a building block for advanced organic materials.
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Intermediate in Agrochemical Development
The utility of this compound as an intermediate in the development of agrochemicals is not extensively detailed in available research.
Design of Pyridine-Containing Agrochemical Scaffolds
There is a lack of specific data in the public domain detailing the use of this compound in the design of pyridine-containing agrochemical scaffolds.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Assignments
High-resolution 1D and 2D NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships between atoms in a molecule. While specific experimental data for 2-Iodo-3,4-dimethoxypyridine is not extensively available in the public domain, the expected correlations can be inferred from the known principles of these techniques and data from analogous substituted pyridines. acs.orgresearchgate.net
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the two methoxy (B1213986) groups. The chemical shifts of the aromatic protons would be influenced by the deshielding effect of the iodine atom and the electron-donating methoxy groups.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two aromatic carbons bonded to hydrogen, the three carbons substituted with the iodo and methoxy groups, and the two methoxy carbons. The carbon attached to the iodine atom (C2) is expected to appear significantly downfield due to the heavy atom effect. smolecule.com
COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between the two vicinal aromatic protons, confirming their connectivity on the pyridine ring. researchgate.netscribd.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. scribd.comcolumbia.edu This would definitively link the aromatic proton signals to their corresponding carbon signals in the pyridine ring and the methoxy proton signals to the methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. scribd.comcolumbia.edu This technique would be instrumental in confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the carbon atoms at positions 3 and 4, respectively. Also, the aromatic protons would show correlations to neighboring quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. researchgate.net For this compound, NOESY could reveal through-space interactions between the protons of the methoxy group at C3 and the aromatic proton at C5, helping to establish the conformation of the methoxy groups relative to the pyridine ring.
Table 1: Predicted NMR Data for this compound
| Technique | Expected Correlations |
|---|---|
| ¹H NMR | Signals for two aromatic protons and two methoxy groups. |
| ¹³C NMR | Signals for all seven unique carbon atoms. |
| COSY | Correlation between the two vicinal aromatic protons. |
| HSQC | Correlations between aromatic protons and their directly attached carbons; correlations between methoxy protons and their carbons. |
| HMBC | Long-range correlations between methoxy protons and ring carbons; correlations between aromatic protons and neighboring carbons. |
| NOESY | Through-space correlations between methoxy protons and nearby aromatic protons. |
Solid-State NMR Investigations for Polymorphism and Crystal Structure
For substituted pyridines, ¹⁵N ssNMR is particularly informative. mdpi.commdpi.com The chemical shift of the nitrogen atom is highly sensitive to its local environment, including intermolecular interactions like hydrogen bonding. mdpi.com Although this compound does not have a hydrogen-bonding donor, the nitrogen atom can act as an acceptor. Different polymorphic forms could exhibit distinct ¹⁵N chemical shifts due to variations in crystal packing and intermolecular contacts.
Similarly, ¹³C ssNMR can distinguish between different polymorphs, as the carbon chemical shifts are also sensitive to the crystalline environment. acs.org The presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal can lead to a multiplication of peaks in the ssNMR spectrum compared to the solution-state spectrum.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the molecular vibrations of a compound, which are characteristic of its structure and bonding. rsc.org
Elucidation of Characteristic Vibrational Modes
The vibrational spectrum of this compound would be expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the C-I bond, and the methoxy groups. researchgate.netresearchgate.net
Pyridine Ring Modes: The pyridine ring gives rise to several characteristic stretching and bending vibrations. These are typically observed in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and at lower frequencies for ring breathing and deformation modes. aps.orgacs.org
C-I Stretching: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.
Methoxy Group Vibrations: The methoxy groups will exhibit C-H stretching vibrations around 2950-2850 cm⁻¹, and C-O stretching vibrations typically in the 1250-1000 cm⁻¹ region. google.com
Table 2: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C-H stretching (methoxy) | 2950-2850 |
| C=C and C=N stretching (ring) | 1600-1400 |
| C-O stretching (methoxy) | 1250-1000 |
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy can also be used to study the conformation of the methoxy groups and any intermolecular interactions present in the solid state. The rotational position of the methoxy groups relative to the pyridine ring can influence the frequencies and intensities of certain vibrational modes. nih.gov
In the solid state, intermolecular interactions, such as dipole-dipole interactions or weak C-H···N or C-H···O hydrogen bonds, can cause shifts in the vibrational frequencies compared to the gas or solution phase. researchgate.net The study of these shifts can provide information about the nature and strength of these interactions in the crystal lattice.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break down into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable information about the structure of the molecule.
For this compound (molecular weight: 265.05 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 265. sigmaaldrich.com Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak would not be accompanied by a significant M+2 peak, which is characteristic of bromine- and chlorine-containing compounds. docbrown.info
Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 250. This is a common fragmentation for methoxy-substituted compounds.
Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 234.
Loss of an iodine atom (•I): This would produce a fragment ion at m/z 138.
Cleavage of the pyridine ring: More complex fragmentation patterns can arise from the cleavage of the pyridine ring itself, leading to smaller fragment ions. libretexts.org
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 265 | [C₇H₈INO₂]⁺ | Molecular ion |
| 250 | [C₆H₅INO₂]⁺ | Loss of •CH₃ |
| 234 | [C₇H₈NO]⁺ | Loss of •OCH₃ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy.
Expected HRMS Data for this compound:
For the molecular formula of this compound, C₇H₈INO₂, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This experimental value would be a key identifier for the compound in any sample. While no published experimental data exists, the expected data can be predicted.
Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₇H₈INO₂ + H]⁺
| Ion Formula | Calculated m/z |
|---|---|
| [C₇H₉INO₂]⁺ | 265.9672 |
The confirmation of this exact mass, typically within a tolerance of a few parts per million (ppm), would provide strong evidence for the presence of this compound and distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
Anticipated Fragmentation Pattern:
Although no experimental MS/MS spectra for this compound are available, a prospective fragmentation pathway can be proposed based on the known reactivity of similar structures. Common fragmentation pathways for related methoxy-substituted pyridines and iodo-aromatics include the loss of methyl groups, carbon monoxide, and the iodine atom.
Table 2: Plausible MS/MS Fragmentation of [C₇H₈INO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 265.9672 | [M+H - CH₃]⁺ | Methyl radical |
| 265.9672 | [M+H - CH₄]⁺ | Methane |
| 265.9672 | [M+H - CO]⁺ | Carbon monoxide |
| 265.9672 | [M+H - I]⁺ | Iodine radical |
The analysis of these fragmentation pathways in an actual MS/MS experiment would be crucial for the definitive structural confirmation of the compound.
X-ray Crystallography and Solid-State Structure Analysis
Determination of Molecular Conformation and Crystal Packing
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Expected Structural Features:
Based on the structures of related substituted pyridines, it is anticipated that the pyridine ring of this compound would be essentially planar. The methoxy groups may lie either in the plane of the pyridine ring or be slightly twisted out of the plane to minimize steric hindrance. The precise conformation would be influenced by the electronic effects of the substituents and the forces involved in the crystal packing. Studies on related compounds like 2-amino-5-iodopyridine (B21400) have provided detailed insights into the bond lengths and angles of the iodopyridine moiety. tandfonline.comtandfonline.com
Theoretical and Computational Investigations of 2 Iodo 3,4 Dimethoxypyridine
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the behavior of molecules and predicting the outcomes of chemical reactions. ub.edu By modeling reactions at an atomic level, it provides invaluable insights into complex mechanisms, the stability of intermediates, and the energy required to overcome reaction barriers.
Transition State Characterization and Energy Profile Analysis
The elucidation of a reaction mechanism involves mapping the potential energy surface of the reacting system. Key to this is the identification and characterization of transition states—the highest energy points along a reaction coordinate—and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
Computational studies on related pyridine (B92270) derivatives provide examples of this approach. For instance, in the functionalization of pyridines, computational analysis has been used to understand the mechanism of C-iodine bond formation. smolecule.com Studies on isomers like 2-iodo-4,5-dimethylpyridine (B8731540) suggest that certain substitution reactions proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. smolecule.com In such mechanisms, the rate-determining step, or the highest energy barrier in the reaction's energy profile, can be identified. smolecule.com Similarly, investigations into the reactivity of 5-bromo-2,4-dimethoxypyridine (B1288186) show that nucleophilic substitution proceeds through a two-step mechanism involving the formation of a "Meisenheimer complex" as an intermediate, a process that can be modeled to determine its stability and the subsequent energy barrier for the expulsion of the halide.
In a potential study of 2-Iodo-3,4-dimethoxypyridine, density functional theory (DFT) would likely be the method of choice to calculate the geometries and energies of reactants, products, intermediates, and transition states. This analysis would yield a detailed energy profile, clarifying the feasibility of a proposed reaction step and identifying the rate-limiting stage.
Exploration of Potential Reaction Pathways
A significant advantage of computational chemistry is its ability to explore multiple potential reaction pathways to determine the most likely outcome. For a molecule like this compound, several reaction types are conceivable. The presence of the iodine atom makes it a candidate for substitution and cross-coupling reactions, while the pyridine ring itself has specific electronic properties. evitachem.com
Computational models can compare the activation energies for different pathways. For example, the iodine atom can be substituted by various nucleophiles. evitachem.com It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds. evitachem.com Furthermore, specialized reactions like iodocyclization have been developed for related unsaturated precursors, where the reaction proceeds via a metallic enolate. tcichemicals.com
By calculating the energy profiles for each potential pathway, researchers can predict which reaction is kinetically favored under specific conditions.
Table 1: Potential Reaction Pathways for Iodinated Pyridines Explored via Computational Chemistry
| Reaction Type | Mechanistic Feature | Analogous Compound Studied |
| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex intermediate. | 5-Bromo-2,4-dimethoxypyridine |
| Phosphine-Mediated Iodination | SNAr mechanism where phosphine (B1218219) elimination is the rate-determining step. | 2-Iodo-4,5-dimethylpyridine smolecule.com |
| Iodocarbocyclization | Reaction proceeds via a titanium enolate intermediate. | 4-Pentenylmalonate tcichemicals.com |
| Cross-Coupling Reactions (e.g., Suzuki) | Involves processes like oxidative addition and transmetalation. | 2-Bromo-6-iodo-3,4-dimethoxypyridine evitachem.com |
Quantum Chemical Modeling of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the structure of matter in solid states and in supramolecular chemistry. researchgate.net Quantum chemical modeling is essential for understanding and quantifying these forces, which include hydrogen bonds and halogen bonds.
Analysis of Halogen Bonding and Other Supramolecular Synthons
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophile. acs.orgresearchgate.net The iodine atom in this compound, being covalently bonded to a carbon atom, is expected to possess such a positive σ-hole along the extension of the C-I bond, making it an effective halogen bond donor. researchgate.net
Computational and experimental studies on analogous N-alkylated 3-iodopyridinium salts have demonstrated the significance of halogen bonding in their crystal structures. acs.org In these systems, C–I···Br⁻ and C–I···O halogen bonds were identified. acs.org Quantum chemical calculations, particularly DFT, can be used to analyze the geometry and strength of these interactions. Key parameters include the halogen bond distance (normalized by the sum of the van der Waals radii, RXB) and the angle (∠C–I···Y), which is typically close to 180° for a strong, linear interaction. acs.orgrsc.org
For this compound, computational modeling could predict its self-assembly into supramolecular structures. By analyzing the electrostatic potential surface of the molecule, regions prone to acting as halogen bond donors (the iodine's σ-hole) and acceptors (e.g., the nitrogen lone pair or oxygen atoms of the methoxy (B1213986) groups) can be identified. These models can predict the geometry and estimate the interaction energies of the resulting halogen bonds, providing insight into the stability of different crystalline forms or co-crystals. researchgate.net
Table 2: Halogen Bond Geometries in an Analogous System (N-ethyl-3-iodopyridinium salts)
| Halogen Bond Type | RXB (Distance/Σ van der Waals radii) | ∠C-I···Y (Angle) | System |
| C–I···I⁻ | 0.88 | 176.3° | Polymorph 1 acs.org |
| C–I···I⁻ | 0.90 | 167.3° | Polymorph 2 acs.org |
| C–I···Br⁻ | 0.89 | 176.0° | Bromide Salt acs.org |
| C–I···O | 0.89 | 174.5° | Triflate Salt acs.org |
This data is from a study on N-alkyl-3-iodopyridinium salts and is presented as an example of the type of analysis applicable to this compound. acs.org
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies for 2-Iodo-3,4-dimethoxypyridine
The development of innovative and environmentally benign methods for the synthesis of this compound and other functionalized pyridines is a key area of ongoing research. Current efforts are centered on the use of photoredox catalysis, electrochemical synthesis, and biocatalysis to overcome the limitations of traditional synthetic routes.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. researchgate.net This technology offers a promising alternative for the functionalization of pyridines. nih.govresearchgate.netacs.org The core principle involves a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates. researchgate.net This can lead to the generation of pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. nih.govacs.org Researchers are exploring the application of these principles to develop novel C-H functionalization and iodination strategies for pyridine (B92270) rings, which could be adapted for the synthesis of this compound. The use of organic dyes and earth-abundant metal complexes as photocatalysts is a key focus, aiming for more sustainable and cost-effective processes. mdpi.com
Electrochemical synthesis provides another green and efficient avenue for generating valuable chemical compounds. By using electricity as a traceless reagent, electrosynthesis can often avoid the need for harsh chemical oxidants or reductants. frontiersin.org The electrochemical generation of hypervalent iodine reagents, for instance, has been successfully applied in various organic transformations. frontiersin.orgnih.gov This approach could be harnessed for the direct iodination of 3,4-dimethoxypyridine (B108619). Researchers are investigating the optimization of electrode materials, electrolytes, and reaction conditions to achieve high selectivity and efficiency for the synthesis of this compound and related halopyridines. researchgate.net
Table 1: Comparison of Emerging Synthetic Methodologies
| Methodology | Advantages | Potential Application for this compound Synthesis |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. researchgate.net | Direct C-H iodination of 3,4-dimethoxypyridine using a suitable photocatalyst and iodine source. |
| Electrochemical Synthesis | Avoids stoichiometric chemical reagents, high atom economy, potential for scalability and automation. frontiersin.org | Anodic iodination of 3,4-dimethoxypyridine or its derivatives. |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly. nih.gov | Enzymatic halogenation of the pyridine ring. |
The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and sustainability. nih.gov While the direct enzymatic iodination of a pyridine ring like that in 3,4-dimethoxypyridine is still a nascent field, the broader area of biocatalytic halogenation is advancing. Researchers are exploring the use of haloperoxidases and other enzymes for the regioselective halogenation of aromatic compounds. The development of engineered enzymes with tailored substrate specificity could pave the way for a highly efficient and selective biocatalytic synthesis of this compound. Furthermore, chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysts, are being investigated to access complex and stereochemically defined pyridine derivatives. nih.gov
Expanded Reactivity Profiles and New Transformations
Beyond its role as a key building block, researchers are actively exploring new transformations and expanded reactivity profiles for this compound. This includes leveraging the inherent reactivity of the pyridine ring and the carbon-iodine bond to participate in novel C-H functionalization, cascade, and multicomponent reactions.
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov While the iodine atom in this compound is typically the primary site of reactivity in cross-coupling reactions, the other C-H bonds on the pyridine ring represent opportunities for further elaboration. Researchers are investigating transition-metal-catalyzed methods to selectively activate and functionalize the C-H bonds at the C-5 and C-6 positions. This would allow for the late-stage diversification of molecules containing the 3,4-dimethoxypyridine scaffold, providing rapid access to libraries of new compounds for biological screening.
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The development of novel cascade reactions involving this compound could streamline the synthesis of complex heterocyclic systems. For instance, a reaction sequence could be envisioned where an initial cross-coupling at the C-2 position is followed by an intramolecular cyclization involving one of the methoxy (B1213986) groups or another C-H bond on the pyridine ring. Similarly, multicomponent reactions that incorporate this compound as one of the reactants could provide a rapid and convergent route to novel molecular architectures.
Advanced Material Science Applications
The unique electronic and structural features of the 3,4-dimethoxypyridine core suggest potential applications in materials science. The pyridine nitrogen atom can act as a ligand for metal coordination, while the tunable electronic properties of the aromatic ring make it an interesting component for organic electronic materials. Researchers are exploring the incorporation of this compound and its derivatives into polymers and metal-organic frameworks (MOFs). The resulting materials could exhibit interesting photophysical, electronic, or catalytic properties with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and heterogeneous catalysis.
Role in Stimuli-Responsive Materials and Sensors
Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers. acs.orgrsc.org The incorporation of the this compound moiety into polymer backbones or as pendant groups could impart sensitivity to various stimuli. For instance, the pyridine nitrogen can act as a pH-sensitive site; protonation in acidic conditions would alter the electronic properties and solubility of the material. mdpi.com
Furthermore, the pyridine core is a well-known fluorophore and metal chelator. mdpi.comtandfonline.comacs.orgscilit.comdoaj.org This intrinsic fluorescence can be quenched or enhanced upon binding to specific metal ions, forming the basis for selective chemical sensors. mdpi.comtandfonline.comacs.orgscilit.comdoaj.org By functionalizing the pyridine ring of this compound with appropriate chelating groups, it is conceivable to design highly selective and sensitive fluorescent sensors for various cations. mdpi.comtandfonline.comacs.orgdoaj.org The dimethoxy groups can be used to tune the photophysical properties of such sensors. The interaction with metal ions is primarily attributed to the nitrogen atoms of the pyridine moieties acting as donors. mdpi.com The size and charge of the metal ions also influence the fluorescence absorption. mdpi.com
A potential application lies in the development of fluorescent sensors for toxic heavy metal ions. mdpi.comdoaj.org For example, a fluorescence grating sensor based on a pyridine derivative has been shown to rapidly identify and detect ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.comdoaj.org The addition of these ions to the sensor produced different fluorescent responses due to varying binding capacities. mdpi.comdoaj.org
Below is a hypothetical data table illustrating the potential response of a sensor based on a functionalized this compound derivative to different metal ions.
| Metal Ion | Concentration (µM) | Fluorescence Intensity Change (%) | Wavelength Shift (nm) |
| Hg²⁺ | 10 | -85 | +20 |
| Pb²⁺ | 10 | -70 | +15 |
| Cd²⁺ | 10 | -40 | +5 |
| Zn²⁺ | 10 | -15 | 0 |
| Na⁺ | 10 | -2 | 0 |
Integration into Smart and Self-Assembling Systems
The presence of an iodine atom on the pyridine ring is particularly significant for the construction of smart, self-assembling systems. The iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. nih.govnih.govacs.orgacs.orgresearchgate.net This allows for the programmed self-assembly of molecules into well-defined supramolecular architectures such as helices and macrocycles. nih.govacs.orgresearchgate.net
By designing complementary molecules that can act as halogen bond acceptors, it is possible to create complex, ordered structures based on the this compound scaffold. nih.govacs.orgresearchgate.net The strength and directionality of the halogen bond can be modulated by the electron-donating dimethoxy groups on the pyridine ring. This fine-tuning capability is crucial for the rational design of self-assembling materials with desired properties.
The synergy of halogen bonding with other non-covalent interactions, such as π-π stacking and hydrogen bonding, can lead to the formation of intricate and functional supramolecular assemblies. acs.org For instance, the combination of hydrogen and halogen bonds has been shown to be effective in the reliable construction of extended molecular solid-state networks with predictable connectivity. nih.gov
An example of such a system could involve the co-crystallization of this compound with a bipyridine derivative, leading to the formation of a one-dimensional chain held together by N···I halogen bonds. The potential characteristics of such an assembly are outlined in the table below.
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Resulting Architecture |
| Halogen Bond | I | N | ~2.8 | ~175 | 1D Chain |
| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 | - | 3D Network |
Computational Design and Predictive Modeling
Advances in computational chemistry and machine learning are revolutionizing the way molecules and materials are designed. These approaches can accelerate the discovery of new functional molecules and optimize their properties for specific applications.
Machine Learning Approaches for Reaction Prediction and Optimization
Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, including identifying major products and predicting reaction yields. cmu.edu These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and reaction conditions. cmu.edu
For a molecule like this compound, ML models could be employed to predict its reactivity in various cross-coupling reactions, which are crucial for its use as a building block in the synthesis of more complex molecules. By inputting the structure of this compound and potential reaction partners and conditions, an ML model could predict the likelihood of a successful reaction and the expected yield. This would significantly reduce the amount of empirical trial-and-error required in the laboratory.
Furthermore, ML can be used to optimize reaction conditions. By analyzing vast amounts of reaction data, a model can suggest the optimal solvent, catalyst, temperature, and reaction time to maximize the yield of a desired product.
The table below illustrates a simplified example of how an ML model might predict the yield of a Suzuki coupling reaction with this compound under different conditions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 75 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 68 |
De Novo Design of Novel Molecules Incorporating the Pyridine Scaffold
De novo design involves the computational generation of novel molecular structures with desired properties. This approach is particularly powerful in drug discovery and materials science for exploring vast chemical spaces and identifying promising new candidates. illinois.eduresearchgate.net
The this compound scaffold can serve as a valuable starting point for the de novo design of new functional molecules. illinois.eduresearchgate.net By using this scaffold as a core fragment, computational algorithms can add and modify substituents to generate a library of virtual compounds. These virtual compounds can then be screened in silico for a range of properties, such as binding affinity to a biological target, photophysical characteristics, or self-assembly propensity.
For example, in the context of designing new fluorescent sensors, a de novo design algorithm could start with the this compound core and systematically add different chelating groups at various positions on the pyridine ring. The resulting virtual library of compounds could then be evaluated for their predicted binding affinity to a target metal ion and their expected fluorescence quantum yield. This approach can rapidly identify the most promising candidates for experimental synthesis and testing.
A hypothetical workflow for the de novo design of a selective zinc sensor is presented below.
| Design Step | Computational Method | Key Parameters | Output |
| Scaffold Selection | - | - | This compound |
| Fragment Addition | Combinatorial library generation | Chelating groups, linkers | 10,000 virtual compounds |
| Property Prediction | Molecular docking, QSAR | Binding affinity to Zn²⁺, fluorescence quantum yield | 50 high-potential candidates |
| ADMET Prediction | In silico models | Absorption, Distribution, Metabolism, Excretion, Toxicity | 10 lead candidates for synthesis |
Q & A
Q. What are the recommended synthetic routes for 2-Iodo-3,4-dimethoxypyridine, and how can regioselectivity be controlled?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for iodopyridine derivatives suggest:
- Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to iodinate 3,4-dimethoxypyridine. Regioselectivity at the 2-position may be influenced by steric and electronic effects of the methoxy groups .
- Halogen exchange : Replace a bromine or chlorine atom in precursors like 2-bromo-3,4-dimethoxypyridine (e.g., via Finkelstein reaction using NaI in acetone) .
- Validation : Confirm regiochemistry via NMR (¹H/¹³C) and X-ray crystallography. Cross-reference with similar compounds, such as 2-Iodo-3,5-dimethoxypyridine .
Q. What analytical techniques are critical for characterizing this compound?
Q. How does the stability of this compound vary under different storage conditions?
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate C-I bond dissociation energy and charge distribution. Compare with 2-Iodo-3,5-dimethylpyridine (bond length ~2.09 Å) .
- Catalytic screening : Simulate Suzuki-Miyaura coupling with Pd catalysts. Methoxy groups may direct coupling to the 2-position via steric hindrance .
Q. What strategies resolve contradictions in reported yields for iodopyridine syntheses?
- Reproducibility checks :
- Verify reagent purity (e.g., NIS activity) and moisture control (use molecular sieves).
- Optimize stoichiometry (e.g., 1.2 equiv ICl to minimize diiodination).
- Analytical validation : Use internal standards (e.g., 4-Amino-3-iodopyridine ) for HPLC quantification.
- Literature cross-check : Compare with analogous reactions, such as 2-Chloromethyl-3,4-dimethoxypyridine synthesis (72% yield via SN2 substitution) .
Q. How can green chemistry principles be applied to improve the sustainability of iodopyridine synthesis?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalyst-free conditions : Explore thermal iodination in aqueous media (cf. catalyst-free methods for pyrido[2,3-d]pyrimidines ).
- Waste reduction : Recover iodine via extraction (Na₂S₂O₃ wash) and reuse methoxy-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
